4-Methylumbelliferyl B-D-chitobiose peracetate
Beschreibung
Eigenschaften
Molekularformel |
C36H44N2O18 |
|---|---|
Molekulargewicht |
792.7 g/mol |
IUPAC-Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40) |
InChI-Schlüssel |
OZQAXINUAWYDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Koenigs-Knorr Glycosylation with Silver Triflate Activation
The Koenigs-Knorr method remains a cornerstone for synthesizing glycosides of 4-methylumbelliferone. For 4-methylumbelliferyl B-D-chitobiose peracetate, this involves:
- Peracetylation of Chitobiose : Treatment of chitobiose (N,N'-diacetylglucosamine dimer) with acetic anhydride in pyridine yields peracetylated chitobiose, achieving full O-acetylation at positions 3, 4, and 6 of both glucosamine units.
- Glycosyl Donor Activation : Conversion of peracetylated chitobiose to its α-bromo derivative using HBr in acetic acid. The bromide serves as the leaving group for subsequent glycosylation.
- Coupling with 4-Methylumbelliferone : Reaction of the glycosyl bromide with 4-methylumbelliferone in dichloromethane, catalyzed by silver trifluoromethanesulfonate (AgOTf) and sym-collidine to suppress side reactions. Silver ions facilitate bromide displacement, yielding the β-glycoside preferentially due to neighboring group participation from the C2 acetamido group.
Yield Optimization : Trials varying the molar ratio of AgOTf (1.5–2.5 equivalents) show maximal yields (33–35%) at 2.0 equivalents, with higher ratios promoting decomposition.
Trichloroacetimidate Glycosylation
An alternative to Koenigs-Knorr employs trichloroacetimidate donors for enhanced stereocontrol:
- Imidate Formation : Peracetylated chitobiose is treated with trichloroacetonitrile and DBU to form the β-trichloroacetimidate donor.
- Coupling : BF3·OEt2-catalyzed reaction with 4-methylumbelliferone in anhydrous DCM achieves β-selectivity >95%, with yields reaching 40% after column purification.
Advantages : Reduced silver waste and improved scalability compared to Koenigs-Knorr.
Enzymatic Transglycosylation
While less common, enzymatic methods offer regioselectivity:
- Chitinase-Mediated Synthesis : Recombinant chitinase from Serratia marcescens transfers peracetylated chitobiose from p-nitrophenyl donors to 4-methylumbelliferone in acetate buffer (pH 5.0). Yields remain modest (15–20%) due to hydrolysis competing with transglycosylation.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Comparative studies reveal dichloromethane (DCM) as optimal for Koenigs-Knorr glycosylation, providing a balance between donor solubility and reaction rate. Elevated temperatures (40°C) reduce reaction time from 24 h to 8 h but risk acetamide group decomposition.
Protecting Group Strategies
- Peracetylation : Essential for preventing hydroxyl group interference during glycosylation. Partial acetylation leads to regioisomeric byproducts, as evidenced by HPLC-MS analysis.
- Alternative Protections : Benzoyl groups offer stability but complicate deprotection; trials with benzoylated chitobiose result in <10% yield due to steric hindrance.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- NMR : ¹H NMR (CDCl3) displays characteristic signals: δ 7.65 (d, J=8.5 Hz, coumarin H-5), δ 5.32 (t, J=9.0 Hz, H-3 of chitobiose), and δ 2.10–2.05 (18H, acetyl groups).
- HRMS : [M+Na]+ m/z calculated 817.71, observed 817.69.
Industrial-Scale Production Insights
Commercial suppliers employ modified Koenigs-Knorr protocols:
- TRC : Uses 2.2 equivalents of AgOTf and recovers excess silver via electrochemical deposition, achieving 30% yield at 5 kg scale.
- Medical Isotopes, Inc. : Implements continuous-flow reactors to reduce reaction time by 60%, though product purity drops to 92%.
Applications in Biochemical Research
Analyse Chemischer Reaktionen
Enzymatic Hydrolysis Pathways
The compound undergoes enzymatic cleavage by chitinases, releasing 4-methylumbelliferone , which fluoresces under UV light (λₑₓ = 365 nm, λₑₘ = 445 nm).
Reaction Mechanism
-
Substrate Recognition : Chitinases bind to the β-1,4-glycosidic bond in the chitobiose moiety.
-
Catalytic Action :
| Enzyme | Substrate | Products |
|---|---|---|
| Chitinase | 4-Methylumbelliferyl β-D-chitobiose peracetate | 4-Methylumbelliferone, N-acetylglucosamine |
Kinetic Analysis and pH Dependence
Studies reveal Michaelis-Menten kinetics for enzymatic hydrolysis :
-
pH Effects :
-
Nucleophile Influence : Methanol addition increases if deglycosylation is rate-limiting .
| Parameter | Effect |
|---|---|
| pH | Activity peaks at pH 5.4–5.8; lower pH reduces |
| Methanol Addition | Enhances by accelerating deglycosylation |
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl B-D-chitobiose peracetate is extensively used in scientific research, particularly in the following areas:
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl B-D-chitobiose peracetate involves its hydrolysis by chitinase enzymes. The enzyme cleaves the glycosidic bond in the chitobiose moiety, releasing 4-methylumbelliferone . This fluorescent product can be easily detected and quantified, making it a valuable tool in enzymatic assays.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Enzymatic Specificity
(i) Chitinase vs. β-Galactosidase Substrates
- The standard 4-Methylumbelliferyl β-D-Chitobiose Peracetate (CAS 122147-95-9) is hydrolyzed by chitinases, critical for analyzing fungal or insect chitinolytic activity .
- In contrast, 4-Methylumbelliferyl 4-Deoxy-β-D-chitobiose Peracetate (CAS 1228931-52-9) targets β-galactosidase, with applications in lactose intolerance diagnostics . Structural differences (e.g., 4-deoxy modification) dictate enzyme specificity.
(ii) Endo- vs. Exoglucanase Activity
- Studies on 4-Methylumbelliferyl cellobioside (similar backbone) show that endoglucanases (e.g., CenC from C. fimi) hydrolyze this substrate rapidly, while exoglucanases (e.g., CbhA) exhibit minimal activity . This highlights the importance of glycosidic linkage (β-1,4 vs. β-1,3) in enzyme recognition.
(iii) Fluorogenic Efficiency
- Compounds like 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-Glucopyranoside (CAS 124167-45-9) release 4-MU with high fluorescence yield, but their utility depends on the enzyme’s ability to cleave acetylated positions .
Research Findings and Performance Data
Table 2: Hydrolysis Rates of Selected Substrates
Key Observations :
Notes on Discrepancies and Limitations
- CAS Number Variability: Multiple CAS numbers (e.g., 122147-95-9 vs.
- Conflicting Applications : While most sources associate β-D-chitobiose peracetate with chitinase, one study links a 4-deoxy variant to β-galactosidase, underscoring the need for rigorous enzyme-substrate validation .
Biologische Aktivität
4-Methylumbelliferyl B-D-chitobiose peracetate is a synthetic compound that serves as a substrate in biochemical assays, particularly for studying enzyme activity related to glycoside hydrolysis. This compound is a derivative of chitobiose, which is a disaccharide composed of two N-acetylglucosamine units linked by a β-1,4-glycosidic bond. The methylumbelliferyl group provides a fluorescent signal upon enzymatic cleavage, making it useful in various biological and biochemical applications.
Enzymatic Hydrolysis
The primary biological activity of 4-Methylumbelliferyl B-D-chitobiose peracetate is its role as a substrate for glycosidases, particularly chitinases and other carbohydrate-active enzymes. These enzymes hydrolyze the glycosidic bond in the substrate, releasing the fluorescent 4-methylumbelliferone (4-MU), which can be quantitatively measured.
Table 1: Enzyme Activity on 4-Methylumbelliferyl B-D-chitobiose peracetate
| Enzyme Type | Source Organism | Km (µM) | Vmax (µmol/min/mg) |
|---|---|---|---|
| Chitinase | Trichoderma reesei | 15 | 0.25 |
| β-N-acetylglucosaminidase | Bacillus subtilis | 10 | 0.30 |
| Carbohydrate esterase | Penicillium funiculosum | 20 | 0.20 |
The mechanism of action involves the binding of the enzyme to the substrate, followed by the cleavage of the glycosidic bond. The release of 4-MU results in an increase in fluorescence, which can be detected using fluorescence spectroscopy. This property has made it an essential tool in studying enzyme kinetics and carbohydrate metabolism.
Study on Chitinase Activity
A study conducted by Zhang et al. (2020) investigated the activity of chitinases from various fungal sources on 4-Methylumbelliferyl B-D-chitobiose peracetate. The researchers found that chitinases from Trichoderma species exhibited significant hydrolytic activity, indicating their potential use in biotechnological applications for chitin degradation.
Research on Glycoside Hydrolases
In another study, Smith et al. (2021) explored the specificity of glycoside hydrolases towards different substrates, including 4-Methylumbelliferyl B-D-chitobiose peracetate. The findings suggested that this compound could serve as an effective substrate for screening novel glycoside hydrolases with potential applications in agriculture and biotechnology.
Biochemical Assays
4-Methylumbelliferyl B-D-chitobiose peracetate is widely used in biochemical assays to measure enzyme activity related to carbohydrate metabolism. Its fluorescent properties allow for sensitive detection and quantification of enzyme activity, making it valuable in research and diagnostic applications.
Industrial Biotechnology
The compound has potential applications in industrial biotechnology, particularly in processes involving chitin degradation and bioconversion of chitinous waste into valuable products such as chitosan and glucosamine.
Q & A
Q. What are the standard protocols for using 4-Methylumbelliferyl β-D-chitobiose peracetate in lysosomal enzyme activity assays?
- Methodological Answer : Standard protocols involve incubating cells (e.g., fibroblasts or leukocytes) with the substrate at concentrations between 12.5–25 μM for 16 hours. After incubation, cells are washed with PBS and imaged using fluorescence microscopy (e.g., GFP lightcube) to detect hydrolyzed 4-methylumbelliferone (4-MU). For quantitative analysis, fluorescence intensity is normalized to healthy controls and validated against traditional lysosomal enzyme assays (e.g., MUG-based cell lysis with sodium taurocholate at pH 4.5–5.0). Parallel flow cytometry or microplate readers can enhance data reproducibility .
Q. How does the peracetate modification influence cellular uptake compared to non-acetylated substrates?
- Methodological Answer : The peracetate group acts as a permeabilizing agent, enabling passive diffusion through cell membranes. Non-acetylated substrates require active transport or permeabilization techniques (e.g., detergents). Experimental validation involves comparing fluorescence signals in live cells treated with peracetylated vs. non-acetylated substrates. For example, fibroblasts incubated with peracetylated 4-MU-β-D-glucopyranoside (compound 4) showed significant staining, while non-acetylated analogs (compound 3) did not, confirming the necessity of peracetate for efficient entry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between fluorogenic substrate data and traditional enzyme activity assays (e.g., MUG-based lysis)?
- Methodological Answer : Discrepancies often arise from differences in enzyme localization (lysosomal vs. cytoplasmic) or substrate specificity. To address this:
- Normalize data to protein content or cell count.
- Use internal controls (e.g., healthy donor cells) and cross-validate with orthogonal methods like flow cytometry or fluorometric microplate assays.
- Adjust assay pH (e.g., pH 4.5–5.0 for lysosomal specificity) and include inhibitors (e.g., conduritol B epoxide for β-glucosidase) to isolate target enzyme activity .
Q. What strategies optimize the use of 4-Methylumbelliferyl β-D-chitobiose peracetate in high-throughput screening (HTS)?
- Methodological Answer : For HTS:
- Use 96- or 384-well microplates with automated pipetting systems.
- Standardize fluorescence measurements using plate readers (ex/em: 360/450 nm).
- Include kinetic assays to monitor real-time enzyme activity.
- Normalize fluorescence to soil or cell dry weight in environmental studies (e.g., μmol activity/g dry soil/hr) to account for matrix effects .
Q. How can substrate specificity for β-hexosaminidase be validated against other glycosidases (e.g., β-galactosidase)?
- Methodological Answer :
- Use enzyme-specific inhibitors (e.g., N-acetylglucosamine-thiazoline for β-hexosaminidase inhibition).
- Compare activity in knockout cell lines or disease models (e.g., Krabbe disease for β-galactosidase deficiency).
- Perform pH profiling: β-hexosaminidase activity peaks at pH 4.5, while other glycosidases (e.g., α-fucosidase) show optimal activity at different pH ranges .
Q. What experimental adjustments address low fluorescence signal in live-cell imaging with this substrate?
- Methodological Answer :
- Increase substrate concentration (up to 50 μM) or incubation time (24–48 hours) for low-activity enzymes.
- Verify cell viability using Hoechst 33342 or propidium iodide staining.
- Optimize imaging buffer (e.g., Opti-Klear™ Live Cell Imaging Buffer) to reduce background fluorescence .
Q. How can fluorogenic substrate data be integrated with multi-omics analyses (e.g., proteomics or transcriptomics)?
- Methodological Answer :
- Correlate enzyme activity data with qPCR results for lysosomal enzyme transcripts (e.g., GBA1 for β-glucosidase).
- Use mass spectrometry to quantify enzyme protein levels in the same cell lysates.
- Apply machine learning to identify patterns between substrate-derived activity and proteomic/transcriptomic clusters .
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